(4-Bromopyridin-2-yl)methanamine dihydrochloride
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Overview
Description
(4-Bromopyridin-2-yl)methanamine dihydrochloride is an organic compound with the molecular formula C6H9BrCl2N2. It is a white crystalline solid that is soluble in water and commonly used as an intermediate in organic synthesis . This compound is known for its stability under normal conditions and its utility in various chemical reactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The preparation of (4-Bromopyridin-2-yl)methanamine dihydrochloride typically involves the reaction of (4-Bromopyridin-2-yl)methanamine with hydrochloric acid. The process generally includes dissolving the amine in an appropriate solvent and then adding hydrochloric acid to form the dihydrochloride salt . The reaction is usually carried out under inert gas conditions, such as nitrogen or argon, at temperatures between 2-8°C to ensure stability and prevent decomposition .
Industrial Production Methods
In industrial settings, the production of this compound follows similar principles but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
(4-Bromopyridin-2-yl)methanamine dihydrochloride undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom in the pyridine ring can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the nitrogen or bromine atoms.
Coupling Reactions: It can be used in coupling reactions to form more complex molecules, often involving palladium-catalyzed cross-coupling reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: For substitution reactions, nucleophiles such as amines or thiols are used.
Oxidizing Agents: For oxidation reactions, agents like hydrogen peroxide or potassium permanganate are employed.
Reducing Agents: For reduction reactions, agents such as lithium aluminum hydride or sodium borohydride are used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted pyridines, while oxidation and reduction reactions can produce different oxidation states of the compound.
Scientific Research Applications
(4-Bromopyridin-2-yl)methanamine dihydrochloride has a wide range of applications in scientific research, including:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is used in the study of biological pathways and as a building block for bioactive molecules.
Medicine: It serves as a precursor for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Industry: The compound is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4-Bromopyridin-2-yl)methanamine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to metal centers in catalytic reactions, or as a building block in the synthesis of bioactive molecules. Its effects are mediated through its ability to participate in various chemical reactions, altering the structure and function of target molecules .
Comparison with Similar Compounds
Similar Compounds
(5-Bromopyridin-2-yl)methanamine dihydrochloride: Similar in structure but with the bromine atom at a different position on the pyridine ring.
(2-Chloropyridin-4-yl)methanamine dihydrochloride: Contains a chlorine atom instead of bromine, leading to different reactivity and applications.
Uniqueness
(4-Bromopyridin-2-yl)methanamine dihydrochloride is unique due to its specific substitution pattern, which influences its reactivity and the types of reactions it can undergo. This makes it particularly useful in certain synthetic applications where other similar compounds may not be as effective .
Properties
IUPAC Name |
(4-bromopyridin-2-yl)methanamine;dihydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7BrN2.2ClH/c7-5-1-2-9-6(3-5)4-8;;/h1-3H,4,8H2;2*1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HFWIBRXCAIQEEY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CN=C(C=C1Br)CN.Cl.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrCl2N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.96 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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